LB-100
Description
IUPAC Nomenclature and Molecular Formula
The systematic nomenclature of LB-100 follows International Union of Pure and Applied Chemistry conventions, establishing its chemical identity as (1R,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid. This comprehensive name reflects the complex structural architecture of the molecule, indicating the specific stereochemical configuration at positions 1 and 4, the presence of a methylpiperazine carbonyl substituent at position 3, and a carboxylic acid functionality at position 2 of the oxabicycloheptane ring system. The IUPAC nomenclature system provides unambiguous identification of the compound's structural features, enabling precise communication within the scientific community regarding its molecular constitution.
The molecular formula of this compound is established as C13H20N2O4, indicating a composition of thirteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms. This molecular formula corresponds to a molecular weight of 268.31 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple analytical platforms. The compound is assigned the Chemical Abstracts Service registry number 1632032-53-1, which serves as a unique identifier in chemical databases and regulatory documentation. Additional chemical identifiers include the European Community number 849-483-7 and the Unique Ingredient Identifier 0C1JUU9S0L, facilitating comprehensive tracking and identification across international chemical information systems.
Properties
Molecular Formula |
C13H20N2O4 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(1S,4R)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)/t8-,9+,10?,11?/m1/s1 |
InChI Key |
JUQMLSGOTNKJKI-MFQSTILNSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2[C@H]3CC[C@@H](C2C(=O)O)O3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3 |
Synonyms |
LB-100 |
Origin of Product |
United States |
Preparation Methods
Cantharidin Extraction and Derivatization
Cantharidin extraction involves refluxing dried beetle bodies in 50% ethanol, followed by solvent evaporation and recrystallization from methanol. The purified cantharidin (melting point 216–218°C) serves as the starting material for this compound synthesis. Key modifications include:
Cyclopropane Intermediate Formation
A patent-pending method (WO2012013325A1) describes the synthesis of cyclopropylketone intermediates via Grignard reactions:
- Cyclopropanecarboxylic acid derivatives are treated with alkyl magnesium halides (e.g., CH₃MgBr) under anhydrous conditions.
- The resulting ketone is alkylated using methyl triflate or dimethyl sulfate in the presence of potassium carbonate.
Example Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Grignard Addition | CH₃MgBr | THF | 0°C → RT | 24 h | 78% |
| Alkylation | (CH₃)₂SO₄ | Acetone | 25°C | 48 h | 85% |
Final Stage Synthesis and Purification
The assembly of this compound involves coupling the functionalized bicyclic core with a methacrylamide group to enhance solubility and bioavailability.
Crystallization and Characterization
This compound is crystallized from acetonitrile/water (9:1 v/v) and characterized via:
- X-ray crystallography : Confirms coordination of the dicarbonyl moiety with metal ions in PPP5C (PDB resolution: 1.65 Å).
- LC-MS/MS : Validates purity (>99%) using a Hypercarb™ column with ammonium carbonate/acetonitrile mobile phases.
Scalability and Process Optimization
Industrial-scale production employs the following innovations:
- Solid-phase extraction (SPE) : Oasis MAX cartridges remove acidic impurities, achieving 86.7% recovery.
- Lyophilization : Stable lyophilized formulations are stored at -70°C with <5% degradation over 12 months.
Critical Parameters for Reproducibility :
Challenges and Mitigation Strategies
Stability Issues
This compound degrades under acidic conditions (t₁/₂ < 1 hour at pH 5). Mitigation includes:
Byproduct Formation
Unwanted Michael adducts arise during alkylation. Solutions involve:
- Pre-treatment of membranes with polycations to reduce nonspecific adsorption.
- Triple-wash cycles with 5 volume equivalents of eluent in TFF.
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Clinical Applications
LB-100 is currently being investigated in several clinical trials targeting various types of cancers:
| Cancer Type | Clinical Trial Phase | Combination Therapy |
|---|---|---|
| Colon Cancer | Phase I/II | WEE1 inhibitor + this compound |
| Lung Cancer | Phase I | Immune checkpoint inhibitors + this compound |
| Ovarian Cancer | Phase I | Immune checkpoint inhibitors + this compound |
These trials aim to evaluate the safety and efficacy of this compound when used alongside standard therapies, with preliminary results indicating that it may enhance treatment responses without increasing toxicity .
Preclinical Findings
Numerous preclinical studies have provided insights into the potential of this compound:
- Cancer Cell Line Studies: this compound has demonstrated effectiveness across a spectrum of human cancers, including hematologic malignancies and solid tumors. In these studies, it was found to potentiate the effects of standard cytotoxic drugs without adding toxicity .
- Animal Models: Research involving animal models has shown that this compound can force cancer cells to lose their malignant characteristics. For instance, colon cancer cells treated with this compound exhibited reduced tumorigenicity in experimental settings .
Case Studies
Case Study 1: Colon Cancer
In a recent publication, researchers from LIXTE reported that treatment with this compound led to significant changes in colon cancer cells’ behavior, making them less aggressive and more susceptible to immune-mediated destruction. This study highlighted how this compound could potentially increase the success rate of immunotherapies in patients with microsatellite stable colon cancers .
Case Study 2: Meningioma
Another study indicated that this compound serves as a radiosensitizer for malignant meningioma, enhancing the efficacy of radiotherapy. This suggests that this compound could be beneficial not only as a standalone treatment but also as an adjunct therapy to improve outcomes in patients undergoing radiation treatment .
Chemical Reactions Analysis
Structural Basis of Phosphatase Inhibition
LB-100 inhibits serine/threonine phosphatases through direct coordination with catalytic metal ions. X-ray crystallography (1.65 Å resolution) reveals that its 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety binds to Mn²⁺ and Fe³⁺ in the active site of PPP5C, a phosphatase structurally homologous to PP2A . Key interactions include:
-
Coordination with His³⁰⁴, His⁴²⁶, and Asp²⁷⁴ residues in PPP5C.
Table 1: Structural parameters of this compound bound to PPP5C
| Parameter | Value |
|---|---|
| Bond length (Å) | 0.009 |
| Bond angles (°) | 0.96 |
| B-factor (Ų) | 15.04 (ligand) |
| Ramachandran favored (%) | 96.54 |
Enzymatic Inhibition Kinetics
This compound acts as a catalytic inhibitor of both PP2A and PPP5C, with dose-dependent inhibition observed in malachite green assays .
Table 2: IC₅₀ values for this compound against phosphatases
| Phosphatase | Substrate | IC₅₀ (μM) |
|---|---|---|
| PP2AC | K-R-pT-I-R-R | 3.0 |
| PPP5C | K-R-pT-I-R-R | 4.2 |
Phosphoproteome Alterations
In colon cancer cells (HT-29), this compound treatment induces hypophosphorylation of splicing regulators such as SF3B1 (Thr326/328) and RBM39 (Ser217/337), disrupting spliceosome assembly .
Splicing Dysregulation
This compound increases alternative splicing events (ASEs) by 2.5-fold in colorectal adenocarcinoma cells, primarily through exon skipping (SE) and intron retention (IR) .
Table 3: Splicing changes in this compound-treated cells
| Splicing Event | ΔPSI (this compound vs. Control) |
|---|---|
| Exon skipping | +12.7% |
| Intron retention | +9.4% |
Neoantigen Formation
Mis-spliced transcripts generated by this compound produce neopeptides presented via MHC-I, enhancing immune recognition .
Synergy with Chemotherapy
In sAML cells (SKM-1), this compound reduces PP2A activity by 60%, increasing p-AKT levels and sensitizing cells to daunorubicin (DNR) .
Table 4: this compound chemosensitization in SKM-1 cells
| Treatment | Caspase Activation (%) | Cell Viability Reduction (%) |
|---|---|---|
| This compound (5 μM) | 35 | 48 |
| This compound + DNR | 72 | 89 |
Resistance Mechanisms
This compound-resistant colon cancer cells exhibit reduced malignancy due to paradoxical suppression of oncogenic signaling pathways (e.g., RAS-MAPK) .
Q & A
Q. What is the molecular mechanism of LB-100 in cancer cells, and how can researchers validate its effects on PP2A inhibition?
this compound inhibits protein phosphatase 2A (PP2A), leading to hyperactivation of oncogenic signaling pathways (e.g., MAPK, WNT) and replication stress. To validate this, researchers can:
- Perform RNA-seq with Gene Set Enrichment Analysis (GSEA) to identify upregulated pathways (e.g., mitogenic signaling, DNA damage response) .
- Measure PP2A activity via in vitro phosphatase assays or monitor downstream markers (e.g., phosphorylated CDK1/2) in treated cell lines .
- Use proliferation assays (CCK-8, XTT) to quantify dose-dependent growth inhibition in colorectal, breast, or glioblastoma models .
Q. How does this compound enhance the efficacy of chemotherapy in preclinical models?
this compound disrupts stress response pathways, sensitizing cancer cells to chemotherapeutics like doxorubicin or nab-paclitaxel. Methodological approaches include:
- Pretreatment with this compound (e.g., 1 µM for 72 hours) followed by chemotherapy to assess synergy via Chou-Talalay combination indices .
- In vivo xenograft models: Measure tumor regression in mice treated with this compound + standard chemotherapy versus monotherapy, using bioluminescence or caliper measurements .
- Analyze intracellular drug accumulation (e.g., doxorubicin fluorescence) to confirm this compound’s role in enhancing chemotherapeutic uptake .
Q. What are the safety and pharmacokinetic profiles of this compound in early-phase clinical trials?
Phase I trials demonstrate this compound is well-tolerated at doses ≤ 2.33 mg/m², with transient thrombocytopenia as the primary toxicity . Key considerations:
- Blood-brain barrier penetration : this compound showed minimal uptake in glioblastoma tissue in NCI trials, necessitating alternative delivery methods (e.g., convection-enhanced delivery) .
- Pharmacodynamic markers: Monitor PP2A inhibition via plasma exosome analysis or tumor biopsy phosphoproteomics .
Q. How can this compound reverse chemotherapy resistance in preclinical models?
this compound re-sensitizes resistant cells by downregulating survival pathways (e.g., MCL1 in nab-paclitaxel-resistant esophageal cancer):
- Perform annexin V/PI apoptosis assays to quantify early/late apoptosis in resistant vs. parental cell lines .
- Use RNAi or CRISPR to validate resistance mechanisms (e.g., MAPK pathway suppression) .
- In xenografts, pretreat mice with this compound (1.5 mg/kg) before chemotherapy to assess tumor regression .
Advanced Research Questions
Q. How does synthetic lethality between this compound and WEE1 inhibition inform combination therapy design?
this compound-induced replication stress synergizes with WEE1 inhibitors (e.g., adavosertib) to trigger mitotic catastrophe:
- Conduct CRISPR synthetic lethality screens to identify this compound/WEE1 co-targeting vulnerabilities .
- Validate mitotic entry defects via flow cytometry (pH3 staining) and γH2AX foci quantification in colorectal cancer models .
- Optimize dosing schedules in in vivo models to minimize toxicity while maximizing DNA damage .
Q. What experimental strategies validate this compound’s role in overcoming resistance to EGFR/HER2-targeted therapies?
In lapatinib-resistant HER2+ breast cancer, this compound restores sensitivity by bypassing kinase-dependent survival pathways:
- Use 3D spheroid models to simulate tumor microenvironment resistance and test this compound + neratinib combinations .
- Profile phospho-kinome arrays to identify compensatory signaling nodes (e.g., ERK rebound) suppressed by this compound .
Q. How does this compound modulate the tumor immune microenvironment to enhance checkpoint blockade?
this compound converts immunologically "cold" tumors to "hot" by increasing neoantigen presentation and T-cell infiltration:
Q. What methodologies address this compound’s limited blood-brain barrier penetration in glioblastoma research?
The NCI trial (NCT# unreported) found negligible this compound in brain tumors after IV infusion. Solutions include:
Q. How can researchers identify biomarkers predictive of this compound response?
Biomarker discovery requires:
Q. What experimental models best replicate this compound’s paradoxical activation of oncogenic signaling?
KRAS/BRAF-mutant colorectal cancer models are ideal for studying hyperactivated MAPK-driven apoptosis:
- Use patient-derived organoids treated with this compound + MEK inhibitors to map dose-dependent stress thresholds .
- Apply live-cell imaging to capture mitotic defects and cell death in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
